molecular formula C19H25N3O4 B241654 Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate

Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate

Cat. No. B241654
M. Wt: 359.4 g/mol
InChI Key: AUXHIDJIZHHLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, also known as EMAQ, is a quinoline derivative that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves the binding of the compound to zinc ions in biological systems. Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has a high affinity for zinc ions, which allows it to selectively bind to these ions and emit fluorescence upon binding. This mechanism of action makes Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate an ideal candidate for use in imaging and sensing applications.
Biochemical and Physiological Effects:
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at high concentrations, Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate may exhibit cytotoxicity and cause cell death. Therefore, it is important to use caution when working with this compound in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in lab experiments is its high selectivity for zinc ions. This makes it an ideal candidate for use in imaging and sensing applications. However, one of the limitations of using Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate is its complex synthesis method, which requires careful attention to detail to ensure the purity of the final product.

Future Directions

There are several future directions for the use of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in scientific research. One potential application is as a fluorescent probe for the detection of other metal ions in biological systems, such as copper and iron. Additionally, Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate may be used as a tool for studying the role of zinc ions in various biological processes, such as gene expression and enzymatic activity. Further research is needed to fully understand the potential applications of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in scientific research.

Synthesis Methods

The synthesis of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves a multi-step process that begins with the reaction of 8-methoxy-4-aminoquinoline with ethyl chloroformate to form ethyl 8-methoxy-4-aminoquinoline-3-carboxylate. This intermediate is then reacted with morpholine and ethylene oxide to produce ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, which is the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity of the final product.

Scientific Research Applications

Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for the detection of zinc ions in biological systems. Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been shown to selectively bind to zinc ions and emit fluorescence upon binding, making it an ideal candidate for use in imaging and sensing applications.

properties

Product Name

Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 8-methoxy-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-3-26-19(23)15-13-21-18-14(5-4-6-16(18)24-2)17(15)20-7-8-22-9-11-25-12-10-22/h4-6,13H,3,7-12H2,1-2H3,(H,20,21)

InChI Key

AUXHIDJIZHHLDW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2OC

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2OC

Origin of Product

United States

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